N-Ethylmaleamic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethylmaleamic acid can be synthesized through the reaction of maleic anhydride with ethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran or dichloromethane under controlled temperature conditions. The reaction proceeds via the formation of an intermediate maleamic acid, which is then converted to this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process includes the purification of the product through recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Ethylmaleamic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylmaleimide.
Reduction: Reduction reactions can convert it to N-ethylsuccinamic acid.
Substitution: It can undergo nucleophilic substitution reactions with thiols to form thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Thiols and other nucleophiles are used under mild conditions.
Major Products Formed
Oxidation: N-ethylmaleimide
Reduction: N-ethylsuccinamic acid
Substitution: Thioether derivatives
Scientific Research Applications
N-Ethylmaleamic acid has diverse applications in scientific research:
Mechanism of Action
N-Ethylmaleamic acid exerts its effects through various mechanisms:
Comparison with Similar Compounds
Similar Compounds
- N-Methylmaleamic acid
- N-Propylmaleamic acid
- N-Butylmaleamic acid
Uniqueness
N-Ethylmaleamic acid is unique due to its specific ethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
128438-93-7 |
---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
(E)-4-(ethylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C6H9NO3/c1-2-7-5(8)3-4-6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10)/b4-3+ |
InChI Key |
HBQGCOWNLUOCBU-ONEGZZNKSA-N |
Isomeric SMILES |
CCNC(=O)/C=C/C(=O)O |
Canonical SMILES |
CCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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